3-[2-[4-[(4-chlorophenyl)methoxy]phenyl]-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl]-2-methylpropanoic acid
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Overview
Description
The compound “US9670220, 77” is a derivative of 6-amino-pyrimidine-4-carboxamide. It is known for its ability to bind to the sphingosine 1-phosphate receptor, which plays a crucial role in various physiological processes. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-pyrimidine-4-carboxamide derivatives typically involves the reaction of appropriate starting materials under controlled conditions. The process often includes steps such as amination, cyclization, and carboxylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistency, scalability, and compliance with regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “US9670220, 77” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
The compound “US9670220, 77” has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of multiple sclerosis and other autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
The compound exerts its effects by binding to the sphingosine 1-phosphate receptor, a G-protein-coupled receptor involved in various physiological processes. This binding triggers a cascade of intracellular signaling events, leading to changes in cell behavior, such as proliferation, migration, and apoptosis. The molecular targets and pathways involved include the activation of specific kinases and transcription factors, which ultimately influence gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
FTY720 (Fingolimod): Another sphingosine 1-phosphate receptor modulator used in the treatment of multiple sclerosis.
BDBM195890: A related compound with similar binding properties and therapeutic potential.
Uniqueness
The compound “US9670220, 77” is unique due to its specific binding affinity and selectivity for the sphingosine 1-phosphate receptor. This selectivity allows for targeted therapeutic effects with potentially fewer side effects compared to other compounds. Additionally, its chemical structure provides opportunities for further modification and optimization for various applications .
Properties
Molecular Formula |
C24H24ClNO4 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
3-[2-[4-[(4-chlorophenyl)methoxy]phenyl]-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C24H24ClNO4/c1-16(24(27)28)13-26-11-10-22-19(14-26)12-23(30-22)18-4-8-21(9-5-18)29-15-17-2-6-20(25)7-3-17/h2-9,12,16H,10-11,13-15H2,1H3,(H,27,28) |
InChI Key |
YVXSDYLDIVRURS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCC2=C(C1)C=C(O2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C(=O)O |
Origin of Product |
United States |
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